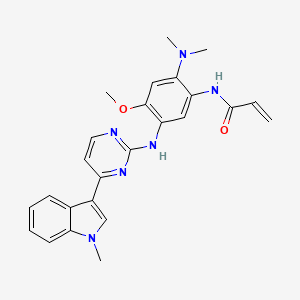![molecular formula C25H27IN2O2 B12104013 3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)
3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dipropyloxadicarbocyanine iodide is a fluorescent dye known for its lipophilic properties and cell membrane permeability. It is commonly used in various scientific research applications, particularly in the fields of biology and chemistry. The compound is characterized by its ability to stain cell membranes and other lipid-soluble biological structures, making it a valuable tool for imaging and analytical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyloxadicarbocyanine iodide typically involves the condensation of 3-propyl-2-benzoxazolium iodide with 3-propyl-2-(3H)-benzoxazolylidene-1-propenyl iodide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3’-Dipropyloxadicarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dipropyloxadicarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its fluorescence properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while reduction may produce reduced forms with different spectral characteristics .
Aplicaciones Científicas De Investigación
3,3’-Dipropyloxadicarbocyanine iodide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cell membrane staining and imaging, as well as in the study of lipid-soluble biological structures.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize cellular structures and processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Mecanismo De Acción
The mechanism of action of 3,3’-Dipropyloxadicarbocyanine iodide involves its ability to integrate into lipid membranes due to its lipophilic nature. Once integrated, the compound exhibits fluorescence, allowing for the visualization of cell membranes and other lipid-rich structures. The molecular targets include cell membranes and lipid-soluble biological structures, and the pathways involved are primarily related to membrane integration and fluorescence emission .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diethyloxadicarbocyanine iodide: Similar in structure but with ethyl groups instead of propyl groups.
3,3’-Dipentyloxadicarbocyanine iodide: Contains pentyl groups, leading to different lipophilicity and fluorescence properties
Uniqueness
3,3’-Dipropyloxadicarbocyanine iodide is unique due to its specific propyl groups, which confer distinct lipophilic and fluorescence characteristics. This makes it particularly suitable for certain imaging and analytical applications where other similar compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C25H27IN2O2 |
|---|---|
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VILDQFLUZSBAGE-UHFFFAOYSA-M |
SMILES isomérico |
CCCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES canónico |
CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)
![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)
